4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline is a synthetic organic compound with the molecular formula and a molecular weight of 220.63 g/mol. This compound is part of the pyrroloquinoxaline family, which has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound is classified as a heterocyclic aromatic compound, containing both chlorine and fluorine substituents that can influence its reactivity and biological properties.
4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline can be sourced from various chemical suppliers, including Ryan Scientific, Inc. and Key Organics Limited/Bionet Research, which provide this compound for research and industrial purposes . Its classification falls under organic compounds, specifically as a derivative of quinoxaline, which is known for its diverse pharmacological activities.
The synthesis of 4-chloro-9-fluoropyrrolo[1,2-a]quinoxaline can be approached through several methodologies:
The synthesis typically involves dissolving reactants in acetic acid, heating the mixture to 115-120 °C for several hours, followed by purification through reduced pressure distillation . This method allows for a more straightforward post-treatment process compared to traditional methods.
The molecular structure of 4-chloro-9-fluoropyrrolo[1,2-a]quinoxaline features a fused ring system characteristic of quinoxalines. The presence of chlorine at position 4 and fluorine at position 9 contributes to its unique chemical behavior.
4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline can participate in various chemical reactions typical of heterocycles:
The reactivity of this compound is influenced by its electron-withdrawing groups (chlorine and fluorine), which can stabilize certain intermediates during reactions.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity.
4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline has potential applications in:
The ongoing research into pyrroloquinoxaline derivatives highlights their promise in drug discovery and development due to their diverse biological activities.
Regioselective halogenation enables precise functionalization of the pyrrolo[1,2-a]quinoxaline core, a critical step for accessing pharmacologically relevant derivatives like 4-chloro-9-fluoropyrrolo[1,2-a]quinoxaline. Tetrabutylammonium tribromide (TBATB) has emerged as a versatile reagent for selective bromination, exploiting the electron-rich nature of the pyrrolo[1,2-a]quinoxaline system. This methodology achieves site-specific functionalization at the C3 position under optimized conditions, with solvent polarity dictating selectivity:
The electronic influence of substituents profoundly impacts reactivity patterns. Electron-withdrawing groups (e.g., 4-NO₂, 4-Cl) enhance reaction rates at C3, while electron-donating groups (e.g., 4-OMe) slow halogenation kinetics. When the C3 position is pre-functionalized (e.g., with an aryl group), bromination shifts exclusively to the C1 position, yielding 1-bromo-3-aryl derivatives in 63–90% yields [2] [4]. This regiochemical flexibility enables the synthesis of 4-chloro-9-fluoro intermediates essential for downstream derivatization.
Chlorodehydroxylation represents another key halogenation route. Phosphorus oxychloride (POCl₃) efficiently converts lactam precursors to 4-chloropyrrolo[1,2-a]quinoxalines, establishing the critical C4-chloro handle in the target scaffold [1]. Fluorination typically requires specialized agents not covered in the search results, though the presence of 7-fluoro analogs in commercial catalogs suggests established fluorination methodologies [7].
Multi-component reactions (MCRs) provide atom-efficient access to complex pyrrolo[1,2-a]quinoxaline architectures via convergent pathways. Fe-catalyzed oxidative coupling between 1-(2-aminophenyl)pyrroles and cyclic ethers exemplifies this approach:
The reaction proceeds through sequential C–O bond cleavage of cyclic ethers followed by dual C–C and C–N bond formation, generating functionalized pyrrolo[1,2-a]quinoxalines in a single operation. tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant, with Brønsted acid additives (e.g., trifluoromethanesulfonic acid) dramatically enhancing yields by facilitating iminium ion formation [5] [9].
Solvent-free cyclocondensations offer sustainable alternatives. o-Phenylenediamines react with α-haloketones or 1,2-dicarbonyls on bentonite clay K-10 at room temperature, yielding substituted quinoxalines in 20 minutes with 85–92% efficiency. The clay is recoverable for five cycles without significant activity loss, demonstrating the industrial viability of this approach [5] [9]. Microwave-assisted protocols further accelerate these transformations, reducing reaction times from hours to minutes while improving regioselectivity [5] [9].
Late-stage functionalization expands the chemical space of halogenated pyrrolo[1,2-a]quinoxalines. Buchwald-Hartwig amination enables C–N bond formation on 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline using Pd₂(dba)₃/BINAP catalysis:
Reactions proceed at 100°C to furnish pharmacologically active piperazinyl derivatives after salt formation (e.g., hydrochloride or oxalate salts) [1] [6]. Suzuki-Miyaura cross-coupling of 4-chloropyrrolo[1,2-a]quinoxalines with potassium phenyltrifluoroborate installs aryl groups at C4 using PdCl₂(dppf)·CH₂Cl₂ catalysis in THF/H₂O, achieving >80% conversion within 12 hours [1] [6].
Cycloaddition chemistry remains underexplored but promising. 1,3-Dipolar additions with azomethine ylides generated from amino esters could yield fused tricyclic systems, while [2+2] cycloadditions with electron-deficient alkynes may access strained cyclobutane derivatives [6]. These methodologies enable the strategic incorporation of fluorinated pharmacophores at the C9 position, enhancing target affinity and metabolic stability in lead compounds.
Sustainable synthetic strategies minimize environmental impact while maintaining efficiency. Phosphate-based fertilizers (e.g., monoammonium phosphate, MAP) serve as eco-compatible catalysts for quinoxaline condensations. In ethanol at room temperature, MAP (0.0006 g/mmol substrate) promotes the reaction of aryl-1,2-diamines with benzil derivatives, delivering quinoxalines in 82–95% yields. Catalysts are recovered via simple filtration and reused after drying at 80°C [5] [9].
Aqueous-phase catalysis using cerium(IV) ammonium nitrate (CAN) exemplifies green halogenation alternatives. CAN (5 mol%) in water facilitates oxidative cyclizations between o-phenylenediamines and benzils within 20 minutes, eliminating organic solvents and generating minimal waste [5] [9]. Comparative analysis demonstrates the superiority of green protocols:
E-factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity (total mass input/mass product)
Solvent-free mechanochemical grinding accelerates the synthesis of pyrrolo[1,2-a]quinoxalines, with yields comparable to solution-phase reactions but with reduced energy consumption and elimination of volatile organic compounds. These approaches align with green chemistry principles by optimizing atom economy, reducing auxiliary materials, and enabling catalyst recycling [5] [9].
Table: Key Pyrrolo[1,2-a]quinoxaline Derivatives
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1